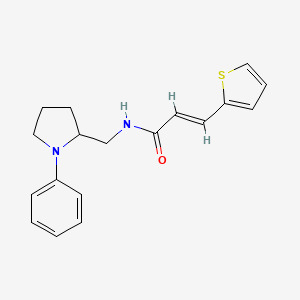
(E)-N-((1-phenylpyrrolidin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-((1-phenylpyrrolidin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H20N2OS and its molecular weight is 312.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-N-((1-phenylpyrrolidin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide, also known by its CAS number 1798415-02-7, is a synthetic compound characterized by its unique structure combining pyrrolidine and thiophene moieties. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C18H20N2OS, with a molecular weight of 312.4 g/mol. The compound features a thiophene ring attached to an acrylamide structure, which is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2OS |
| Molecular Weight | 312.4 g/mol |
| CAS Number | 1798415-02-7 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Pyrrolidine Ring : Cyclization of appropriate precursors.
- Attachment of Phenyl Group : Friedel-Crafts alkylation.
- Formation of Thiophene Ring : Condensation reactions involving sulfur and dicarbonyl compounds.
- Coupling Reaction : Using coupling reagents like EDCI in the presence of a base to form the final product.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study screening various derivatives found that certain thiophene-containing compounds demonstrated moderate activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
Anti-inflammatory Effects
In vitro studies have shown that compounds with similar structures can modulate inflammatory responses. For instance, N-substituted derivatives have been evaluated for their ability to reduce pro-inflammatory cytokines in macrophage cell lines, indicating that this compound may possess similar anti-inflammatory properties .
Neuroprotective Properties
Recent research has explored the neuroprotective effects of related pyrrolidine derivatives in models of ischemic brain injury. In vivo studies demonstrated improvements in neurological function and behavior in rats treated with these compounds, suggesting that this compound could be beneficial for cognitive enhancement and neuroprotection .
The biological activity of this compound is likely mediated through interactions with specific molecular targets such as receptors or enzymes involved in inflammatory pathways or neuronal signaling. The exact mechanisms remain to be fully elucidated but may involve modulation of neurotransmitter systems or inhibition of inflammatory mediators.
Case Studies
- Anti-inflammatory Study : A study involving RAW 264.7 macrophage cells showed that treatment with thiophene derivatives led to a significant decrease in the production of pro-inflammatory cytokines upon LPS stimulation .
- Neuroprotective Evaluation : In a rat model, the administration of related compounds resulted in reduced neurological deficits post-stroke, supporting their potential role as neuroprotective agents .
Propiedades
IUPAC Name |
(E)-N-[(1-phenylpyrrolidin-2-yl)methyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c21-18(11-10-17-9-5-13-22-17)19-14-16-8-4-12-20(16)15-6-2-1-3-7-15/h1-3,5-7,9-11,13,16H,4,8,12,14H2,(H,19,21)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZYBXFCWDIJIK-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














